Neuraminidase-IN-1
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydroxy-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c18-10-4-9(5-11(19)6-10)14(21)16-15-7-8-1-2-13(20)12(3-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGROFKAAXXTBN-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Synthetic Methodologies of Neuraminidase in 1 and Its Analogs
Retrosynthetic Analysis and Key Synthetic Pathways for Neuraminidase-IN-1
The synthesis of this compound, a pyrrolidine-based inhibitor, is a complex process built around the construction of a highly substituted pyrrolidine (B122466) core. The discovery of (±)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid (A-192558) was facilitated by the development of efficient syntheses for key structural cores. acs.org
A retrosynthetic analysis of this compound (A-192558) reveals that the molecule can be disconnected to key pyrrolidine intermediates. The core of the synthetic strategy involves the creation of these scaffolds, which can then be elaborated to the final target compound. Research has focused on the efficient preparation of two such core structures: cis-3-(allyloxycarbonyl)amino-1-(9'-fluorenylmethoxycarbonyl)pyrrolidine-4-carboxylic acid and tert-butyl (±)-(2S,3R,4R)-2-aminomethyl-3-bis(tert-butyloxycarbonyl)amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylate. acs.org These intermediates provide the necessary stereochemistry and functional group handles for the subsequent introduction of the side chains that are crucial for potent neuraminidase inhibition. The final steps typically involve deprotection and functional group manipulation to yield the active inhibitor.
The synthesis of related neuraminidase inhibitors, such as Oseltamivir (B103847), has also been approached via novel, azide-free transformations of key epoxide precursors. acs.org This particular route involves the opening of an oxirane ring with allylamine, followed by deallylation and introduction of the second amino group through a domino reaction sequence, ultimately yielding the diamine precursor for acetylation. acs.org While a different target, this highlights the varied strategies employed to construct complex diamino-functionalized cyclic systems in this class of inhibitors.
Table 1: Key Intermediates in the Synthesis of Pyrrolidine-Based Neuraminidase Inhibitors
| Intermediate Compound | Role in Synthesis | Reference |
|---|---|---|
| cis-3-(allyloxycarbonyl)amino-1-(9'-fluorenylmethoxycarbonyl)pyrrolidine-4-carboxylic acid | A core, tri-substituted pyrrolidine structure for further elaboration. | acs.org |
| tert-butyl (±)-(2S,3R,4R)-2-aminomethyl-3-bis(tert-butyloxycarbonyl)amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylate | A key tetra-substituted pyrrolidine intermediate for the synthesis of A-192558. | acs.org |
Exploration of Structural Modifications and Derivatization Strategies for Research Probes
The exploration of the structure-activity relationship (SAR) is critical for optimizing the potency and selectivity of neuraminidase inhibitors. For the pyrrolidine series that includes this compound, analogues were synthesized using high-throughput parallel synthesis in both solid and solution phases to rapidly investigate SAR. acs.org This approach accelerated the identification of the most potent inhibitors by systematically modifying substituents on the pyrrolidine core. acs.org
Derivatization strategies are also employed to create research probes for studying enzyme function and for diagnostic applications. A common strategy involves linking the inhibitor scaffold to a reporter tag, such as biotin (B1667282) or a fluorophore (e.g., dansyl), via a chemical linker. researchgate.net For instance, mechanism-based probes have been designed with a sialic acid targeting moiety connected to a trapping unit, like an ortho-difluoromethyl phenyl group, and a biotin reporter. researchgate.net These probes can specifically label neuraminidases, allowing for the detection of enzyme activity. researchgate.net
The modification of various positions on inhibitor scaffolds has been extensively studied:
Sialic Acid Analogs: Modifications at the C-2 position of sialic acid using "click chemistry" to introduce 1,2,3-triazole-linked hydrophobic substituents have yielded derivatives with significant inhibitory activity against bacterial neuraminidase. beilstein-journals.org
Zanamivir (B325) Analogs: To exploit specific cavities in the neuraminidase active site, zanamivir analogs have been synthesized with modifications at the C-1 and C-4 positions. researchgate.net
Aromatic Ethers: For simpler, non-nitrogenous aromatic ether inhibitors, modifications have focused on substituting the 1-position of the aromatic ring with carboxylic acids, esters, aldehydes, or amides, and varying substituents on the hydroxyl groups. nih.govresearchgate.net
Table 2: Examples of Structural Modification Strategies for Neuraminidase Inhibitors
| Modification Strategy | Target Scaffold | Purpose | Reference |
|---|---|---|---|
| High-Throughput Parallel Synthesis | Pyrrolidine Core | Rapid SAR exploration | acs.org |
| Attachment of Biotin/Dansyl Tags | Sialic Acid | Creation of activity-based probes | researchgate.net |
| CuAAC "Click Chemistry" | Sialic Acid (C-2) | Introduction of novel substituents | beilstein-journals.org |
| Side Chain Elongation | Zanamivir (C-1, C-4) | Targeting specific enzyme pockets | researchgate.net |
Green Chemistry Principles in this compound Synthesis
While the primary research on this compound (A-192558) does not explicitly detail the application of green chemistry principles, the broader field of neuraminidase inhibitor synthesis has seen efforts to incorporate more environmentally benign methods. acs.orgacs.orgnih.gov
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. Key principles applicable to complex pharmaceutical synthesis include:
Use of Safer Solvents and Reagents: An improved method for synthesizing 2-benzylidene-1-benzofuran-3-ones, another class of neuraminidase inhibitors, was developed using a DMF-water mixture (7:3 v/v) and a grinding methodology, which can reduce solvent waste and energy consumption compared to traditional refluxing methods. nih.gov
Atom Economy: Designing synthetic routes where the maximum proportion of starting materials is incorporated into the final product.
Avoidance of Hazardous Reagents: A notable example is the development of an azide-free synthesis for Oseltamivir. acs.org This route avoids the use of potentially explosive and toxic azide (B81097) reagents and intermediates, representing a significant improvement in process safety. acs.org
Although specific green chemistry metrics for the published synthesis of this compound are not available, the principles demonstrated in the synthesis of other inhibitors provide a framework for future process optimization. The development of catalytic reactions and the avoidance of hazardous reagents are particularly relevant for making the production of such complex molecules more sustainable. acs.orgnih.gov
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound (A-192558) |
| (±)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid |
| cis-3-(allyloxycarbonyl)amino-1-(9'-fluorenylmethoxycarbonyl)pyrrolidine-4-carboxylic acid |
| tert-butyl (±)-(2S,3R,4R)-2-aminomethyl-3-bis(tert-butyloxycarbonyl)amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylate |
| Oseltamivir |
| Zanamivir |
| 2-benzylidene-1-benzofuran-3-ones |
| Sialic Acid |
| Biotin |
Mechanistic Elucidation of Neuraminidase in 1 Inhibition
Enzyme Kinetic Analysis of Neuraminidase-IN-1 Binding
Understanding the kinetics of enzyme inhibition is fundamental to elucidating the mechanism of action of a compound. For this compound, these studies reveal the nature and strength of its interaction with the neuraminidase enzyme.
The potency of an inhibitor is quantified by its inhibition constants. The half-maximal inhibitory concentration (IC50) is a common measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For this compound, the IC50 value has been determined to be 0.21 μM against the neuraminidase of the H1N1 influenza virus. glpbio.com This particular compound has demonstrated a significant inhibitory effect on the A/WSN/33 H1N1 viral strain.
The inhibition constant (Ki) provides a more absolute measure of the binding affinity between the inhibitor and the enzyme. However, specific Ki values for this compound are not currently available in published literature.
| Parameter | Value | Target Enzyme | Reference |
|---|---|---|---|
| IC50 | 0.21 μM | H1N1 Influenza Virus Neuraminidase | glpbio.com |
| Ki | Data not available | - | - |
Time-dependent inhibition studies are crucial for determining whether an inhibitor exhibits a slow-binding mechanism or irreversible inhibition. Such studies for this compound have not been reported in the available scientific literature. Therefore, it is currently unknown whether the binding of this compound to its target enzyme is a time-dependent process.
Structural Biology Approaches to this compound Interaction with Target Enzymes
Visualizing the interaction between an inhibitor and its target enzyme at an atomic level is invaluable for understanding the mechanism of inhibition and for guiding further drug design.
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes. To date, no crystal structures of this compound in complex with any neuraminidase enzyme have been deposited in the Protein Data Bank or described in scientific publications. Consequently, the precise binding mode and the specific amino acid residues involved in the interaction remain to be experimentally determined.
Cryo-electron microscopy (cryo-EM) has emerged as a complementary technique to X-ray crystallography for structure determination, particularly for large and flexible complexes. There are currently no publicly available cryo-EM studies that have investigated the binding of this compound to neuraminidase.
Computational Chemistry and Molecular Dynamics Simulations of this compound Binding
Computational methods provide a theoretical framework to predict and analyze the binding of inhibitors to their targets, offering insights that can complement experimental data. Molecular dynamics simulations, for instance, can reveal the dynamic nature of the inhibitor-enzyme interaction over time. At present, there are no specific computational chemistry or molecular dynamics simulation studies focused on this compound available in the scientific literature. Such studies would be beneficial in predicting its binding pose, calculating binding free energies, and understanding the conformational changes that may occur upon binding.
Docking and Scoring Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a potential inhibitor into the active site of a target protein, such as neuraminidase. The process generates various possible binding poses, which are then evaluated using a scoring function. This function estimates the binding affinity, with lower scores generally indicating a more favorable interaction.
Various docking programs and scoring functions are utilized in the study of neuraminidase inhibitors. These computational tools are essential for predicting how a compound might bind and for prioritizing candidates for further experimental testing. However, specific studies detailing the application of these methodologies to this compound are not currently available in published scientific literature.
Free Energy Perturbation Calculations
Free energy perturbation (FEP) is a more rigorous computational method used to calculate the difference in the free energy of binding between two ligands or between a ligand and a mutated protein. FEP simulations provide a more accurate prediction of binding affinity compared to standard docking and scoring methods by accounting for the dynamic nature of the protein-ligand complex and the surrounding solvent.
These calculations are computationally intensive but offer valuable insights into the thermodynamic forces driving the binding event. Such studies on various neuraminidase inhibitors have been instrumental in understanding the impact of chemical modifications on binding potency. At present, there are no published FEP calculations specifically for this compound.
Allosteric Modulation Mechanisms by this compound
Allosteric modulation occurs when a compound binds to a site on a protein that is distinct from the active site, thereby altering the protein's conformation and activity. The identification of allosteric binding sites on neuraminidase could open new avenues for inhibitor design, potentially overcoming issues of resistance that can arise with active-site-directed drugs.
While the concept of allosteric modulation is a significant area of research in pharmacology, there is currently no evidence in the scientific literature to suggest that this compound functions as an allosteric modulator of neuraminidase. Research into allosteric inhibition of neuraminidase is an ongoing field of study, but specific findings related to this compound have not been reported.
Biological Target Spectrum and Specificity of Neuraminidase in 1
Differential Inhibition Profiles Across Viral Neuraminidases (e.g., Influenza A subtypes H1N1, H3N2, H5N2, H7N1, H7N3, N1-N9; Influenza B)
Neuraminidase inhibitors developed as anti-influenza drugs are designed to target the highly conserved active site of the viral neuraminidase (NA) enzyme. nih.gov These inhibitors, which are analogues of sialic acid, effectively block the enzyme's function, preventing the release of new virus particles from infected cells. nih.govyoutube.com However, their efficacy can vary significantly across different influenza A subtypes and between influenza A and B viruses.
Influenza A viruses are categorized based on their surface proteins, including 16 hemagglutinin (HA) and 9 neuraminidase (NA) subtypes. nih.gov The potency of an inhibitor, often measured as the 50% inhibitory concentration (IC50), can differ between these NA subtypes. For instance, studies on licensed inhibitors like oseltamivir (B103847) and zanamivir (B325) show that influenza A viruses are generally more sensitive to these drugs than influenza B strains. grafiati.com Within influenza A, viruses with an N1 subtype have demonstrated greater sensitivity to zanamivir compared to oseltamivir carboxylate (the active form of oseltamivir). grafiati.com Conversely, N2 subtypes have also shown susceptibility. usu.edu
The development of resistance is a key concern, with specific amino acid substitutions in the NA enzyme leading to reduced inhibitor susceptibility. nih.gov For example, the H274Y mutation in N1 subtype viruses can reduce the binding of oseltamivir by several hundred-fold. nih.gov Similarly, substitutions like E119G in N2 viruses are associated with zanamivir resistance. nih.gov The inhibitory profile of a compound like Neuraminidase-IN-1 would be characterized by its IC50 values against a panel of these viral neuraminidases.
Table 1: Representative Inhibitory Activity (IC50 nM) of Neuraminidase Inhibitors Against Various Influenza Virus Subtypes
| Inhibitor | Influenza A (H1N1) | Influenza A (H3N2) | Influenza A (H5N1) | Influenza B |
| Oseltamivir | 0.51 usu.edu | 0.19 usu.edu | 0.70 usu.edu | 3.41 nih.gov |
| Zanamivir | ~0.6-3 plos.org | Data varies | Data varies | ~0.6-3 plos.org |
| Peramivir (B1663781) | Similar to Oseltamivir nih.gov | Data varies | Data varies | Data varies |
Note: IC50 values can vary based on the specific viral strain and assay conditions.
Selectivity Studies Against Host-Derived Neuraminidases (e.g., Mammalian Sialidases NEU1, NEU2, NEU3, NEU4)
Humans possess four distinct neuraminidase isoenzymes (NEU1, NEU2, NEU3, and NEU4), which are involved in a variety of cellular processes by modifying glycoproteins and glycolipids. rsc.orgnih.gov These enzymes have different subcellular locations and substrate preferences. nih.govnih.gov For an antiviral neuraminidase inhibitor, high selectivity for the viral enzyme over the human counterparts is essential to minimize off-target effects.
NEU1 is primarily located in the lysosomes and on the plasma membrane, where it acts on glycoproteins. rsc.orgnih.gov
NEU2 is a cytosolic enzyme. rsc.org
NEU3 and NEU4 are mainly associated with membranes, with NEU3 preferring glycolipid substrates and NEU4 acting on both glycoproteins and glycolipids. frontiersin.org
The general neuraminidase inhibitor DANA inhibits all four human isoenzymes, making it a poor candidate for a selective antiviral but a useful starting point for developing more specific inhibitors. researchgate.net Significant research has focused on modifying the DANA scaffold to create compounds that can selectively inhibit one human isoenzyme over the others. For example, by adding specific chemical groups at the C5 and C9 positions of DANA, researchers have developed highly potent and selective inhibitors for NEU1. acs.org One such compound, a C5-hexanamido-C9-acetamido-DANA analogue, exhibited a Ki of 53 nM for NEU1 with over 340-fold selectivity against the other human neuraminidases. acs.org The selectivity of this compound would be defined by its inhibitory constants (Ki or IC50) against NEU1, NEU2, NEU3, and NEU4 compared to its activity against the viral target.
Implications of Target Specificity for Research Tool Development
The target specificity of a neuraminidase inhibitor is paramount to its application as a research tool. While compounds with broad activity like DANA can be used to study the general effects of sialidase inhibition, they cannot be used to dissect the specific roles of individual neuraminidase enzymes. researchgate.net
The development of isoenzyme-selective inhibitors has been a major breakthrough for the field. frontiersin.org A compound that potently and selectively inhibits a single human neuraminidase, such as the highly selective NEU1 inhibitors derived from DANA, becomes an invaluable chemical probe. acs.org Researchers can use such a tool to investigate the specific physiological and pathological functions of NEU1, for example, without the confounding effects of inhibiting NEU2, NEU3, or NEU4. frontiersin.org These selective inhibitors have been used to confirm the roles of specific NEU isoenzymes in processes like cell migration, suggesting them as potential targets for developing anti-inflammatory therapeutics. frontiersin.org Therefore, if this compound were found to be highly selective for one particular neuraminidase—be it a specific viral subtype or a human isoenzyme—its primary value would lie in its utility as a specific tool for studying the biological functions of that particular enzyme.
Preclinical in Vitro and Ex Vivo Investigation of Neuraminidase in 1 Efficacy
Cellular Infection Models and Viral Replication Assays (e.g., MDCK cell lines)
Cell-based assays are fundamental in determining the antiviral activity of neuraminidase inhibitors. Madin-Darby canine kidney (MDCK) cells are a commonly used cell line for propagating influenza viruses due to their high susceptibility and ability to produce high viral yields. nih.gov These cells express both α2,3- and α2,6-linked sialic acid receptors, making them suitable for a wide range of influenza virus strains. nih.gov
To evaluate the efficacy of a neuraminidase inhibitor, a plaque reduction assay in MDCK cells is often employed. In this assay, cell monolayers are infected with influenza virus and overlaid with a medium containing the test compound at various concentrations. The ability of the compound to inhibit viral replication is quantified by the reduction in the number or size of plaques formed by the virus. For neuraminidase inhibitors, the primary effect is often a reduction in plaque size, as the drugs work by preventing the release of progeny virions from infected cells. asm.org
Modified cell lines, such as MDCK-SIAT1 cells which overexpress the human β-galactoside α2,6-sialyltransferase I (ST6Gal I) gene, can enhance the sensitivity of these assays for human influenza viruses. asm.org The increased presence of the human-like receptor can make the virus more dependent on neuraminidase activity for its release, thus making the effects of an inhibitor more pronounced. asm.org The efficacy of an inhibitor in these assays is typically reported as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. nih.govusu.edu
Table 1: Representative Data for a Hypothetical Neuraminidase Inhibitor in MDCK Cell-Based Assays
| Influenza Virus Strain | Cell Line | Assay Type | Endpoint | EC50 (nM) |
|---|---|---|---|---|
| A/H1N1 | MDCK | Plaque Reduction | Plaque Size | 1.5 |
| A/H3N2 | MDCK | Plaque Reduction | Plaque Size | 2.8 |
| B/Victoria | MDCK-SIAT1 | Plaque Reduction | Plaque Size | 5.2 |
Enzymatic Activity Assays in Cell Lysates and Purified Systems (e.g., MUNANA, NA-Star assays)
Enzymatic assays directly measure the ability of a compound to inhibit the catalytic activity of the neuraminidase enzyme. These assays are crucial for confirming the mechanism of action and determining the inhibitory potency. They can be performed using purified neuraminidase enzyme, viral lysates, or whole virus preparations. scienceopen.com
The most common methods are fluorescence-based and chemiluminescence-based assays. researchgate.net
MUNANA Assay : This is a fluorometric assay that uses the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). nih.govtmc.edu When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU). The amount of fluorescence is directly proportional to the enzyme activity. The inhibitory effect of a compound is determined by its ability to reduce the generation of the fluorescent signal. nih.govtmc.edu
NA-Star Assay : This is a chemiluminescent assay that utilizes a 1,2-dioxetane derivative of sialic acid as a substrate. nih.govnih.gov The cleavage of this substrate by neuraminidase initiates a chemical reaction that produces light. This assay is known for its high sensitivity. nih.gov
In these assays, the 50% inhibitory concentration (IC50) is calculated, representing the concentration of the inhibitor required to reduce the neuraminidase enzymatic activity by 50%. usu.edu These assays are essential for comparing the potency of different inhibitors and for detecting resistance, as mutations in the neuraminidase active site can lead to significant increases in the IC50 value. researchgate.net
Table 2: Representative Enzymatic Inhibition Data for a Hypothetical Neuraminidase Inhibitor
| Influenza Virus Strain | Assay Type | Substrate | IC50 (nM) | Fold-Increase vs. Wild-Type |
|---|---|---|---|---|
| A/H1N1 (Wild-Type) | Fluorometric | MUNANA | 0.8 | - |
| A/H3N2 (Wild-Type) | Fluorometric | MUNANA | 1.2 | - |
| A/H1N1 (H275Y mutant) | Chemiluminescent | NA-Star | 350 | 437.5 |
Organotypic Slice Culture Models for Compound Efficacy Assessment
Organotypic slice cultures represent a sophisticated ex vivo model that bridges the gap between simple cell cultures and whole-animal studies. These are three-dimensional cultures of tissue slices that preserve the complex cellular architecture and connectivity of the original organ. frontiersin.org For respiratory viruses like influenza, slice cultures from lung or tracheal tissue can provide a more physiologically relevant environment to test antiviral efficacy.
While extensively used in neuroscience and cancer research, the application of organotypic slice cultures for influenza is less documented in the provided search results. frontiersin.orgijbs.com However, the principle remains that these models would allow for the assessment of a neuraminidase inhibitor's ability to control viral spread within a complex tissue environment, maintaining cell-to-cell interactions and the presence of various cell types found in the respiratory tract. Efficacy could be measured by titrating infectious virus released into the culture medium over time or by immunohistochemical analysis of viral antigens within the tissue slice.
Establishment of Resistance in In Vitro Viral Evolution Studies
A critical step in the preclinical evaluation of any new antiviral is to understand the potential for the virus to develop resistance. In vitro resistance selection studies are performed by serially passaging the influenza virus in cell culture (e.g., MDCK cells) in the presence of sub-optimal, escalating concentrations of the neuraminidase inhibitor. nih.govnih.gov
This selective pressure encourages the growth of viral variants with mutations that confer reduced susceptibility to the drug. nih.gov After a number of passages, the viral population is analyzed for changes in its drug susceptibility profile using enzymatic (IC50) and cell-based (EC50) assays. nih.gov The neuraminidase gene of any resistant viruses is then sequenced to identify the specific mutations responsible for the resistance phenotype. nih.gov Common resistance mutations for known neuraminidase inhibitors include H275Y in N1 subtypes and E119V or R292K in N2 subtypes. nih.govnih.gov Identifying the genetic barrier to resistance is a key factor in assessing the long-term clinical potential of a new neuraminidase inhibitor.
Table 3: Common Neuraminidase Mutations Conferring Resistance to Inhibitors
| Neuraminidase Subtype | Mutation | Selected by | Fold-Increase in IC50 |
|---|---|---|---|
| N1 | H275Y | Oseltamivir (B103847) | >400 |
| N2 | E119G | Zanamivir (B325) | >1000 |
| N2 | D198G | Zanamivir | Moderate |
Investigation of Neuraminidase in 1 in in Vivo Disease Models Excluding Clinical Human Trials
Animal Models of Viral Infection (e.g., Murine Influenza Models, Ferret Models)
No studies detailing the use of Neuraminidase-IN-1 in murine, ferret, or other animal models of viral infection were found in the available literature. Research in this area commonly investigates established neuraminidase inhibitors like oseltamivir (B103847) and zanamivir (B325) or novel vaccine candidates targeting the viral neuraminidase protein. plos.orgasm.orgnih.govnih.govfrontiersin.org
Assessment of Viral Load Reduction in Tissues
There is no available data from preclinical animal studies to assess the efficacy of this compound in reducing viral load in tissues such as the lungs, nasal passages, or other organs. Studies on other neuraminidase-targeting agents have shown varying degrees of viral load reduction in animal models, which is a key measure of antiviral efficacy. nih.govnih.gov
Modulation of Pathological Markers in Model Systems
Information regarding the effect of this compound on pathological markers in animal models is not available. The modulation of such markers, including inflammatory cytokines and indicators of tissue damage, is a critical aspect of evaluating the therapeutic potential of new compounds in disease models. plos.orgfrontiersin.org
Animal Models of Bacterial Infection (if applicable)
No research was found that investigates the application or efficacy of a compound named this compound in any animal models of bacterial infection.
Pharmacodynamic Biomarker Analysis in Preclinical Models
There are no published preclinical studies that analyze the pharmacodynamic biomarkers associated with this compound. Such analyses are essential for understanding a compound's mechanism of action and dose-response relationship in a living system. aqilion.comnih.gov
Molecular Basis of Resistance to Neuraminidase in 1
Identification of Neuraminidase Mutations Conferring Resistance (e.g., H274Y, E119V, R292K, Q136K, I223R)
Several key mutations in the influenza neuraminidase protein have been identified that confer resistance to neuraminidase inhibitors. The emergence and prevalence of these mutations can be specific to the influenza virus type and subtype and the selective pressure exerted by a particular antiviral agent. isirv.orgopenaccessjournals.com
H274Y (Histidine to Tyrosine at position 274): This is one of the most well-known resistance mutations, primarily affecting N1 and H5N1 subtypes. isirv.orgdovepress.com It confers high-level resistance to oseltamivir (B103847) and peramivir (B1663781) but generally retains susceptibility to zanamivir (B325). isirv.orgopenaccessjournals.com The H274Y mutation became widespread in seasonal H1N1 viruses between 2007 and 2009. plos.orgmdpi.com
E119V (Glutamic Acid to Valine at position 119): This mutation is commonly found in influenza A(H3N2) viruses and is associated with resistance to oseltamivir. isirv.orgdovepress.com Viruses with this mutation typically remain susceptible to zanamivir. isirv.orgeur.nl The E119 residue is one of the framework amino acids that make up the active site. oup.com
R292K (Arginine to Lysine at position 292): Located in the highly conserved catalytic site of the enzyme, this mutation can confer cross-resistance to multiple neuraminidase inhibitors, including oseltamivir and zanamivir. oup.comnih.gov It has been identified in influenza A(H3N2) and highly pathogenic avian influenza A(H7N9) viruses. dovepress.comnih.gov The R292K mutation often impairs viral fitness by reducing the enzyme's functional activity. nih.gov
Q136K (Glutamine to Lysine at position 136): This mutation confers resistance specifically to zanamivir and peramivir, with little to no effect on oseltamivir susceptibility. asm.orgresearchgate.net It has been detected in seasonal influenza A(H1N1) and A(H3N2) viruses. plos.orgnih.gov Interestingly, this mutation is located distant from the enzyme's active site. plos.org
I223R (Isoleucine to Arginine at position 223): This mutation has been identified in the 2009 pandemic H1N1 (A/H1N1pdm09) virus and can confer reduced susceptibility to both oseltamivir and zanamivir. nih.govasm.orgnih.gov When combined with the H274Y mutation, it leads to significantly enhanced levels of resistance to both inhibitors. asm.orgnih.gov
The following table summarizes the characteristics of these key resistance mutations.
< científico-table>
| Mutation | Common Influenza Subtypes | Resistance Profile | Fold Increase in IC50 (Oseltamivir) | Fold Increase in IC50 (Zanamivir) | Fold Increase in IC50 (Peramivir) |
|---|---|---|---|---|---|
| H274Y | A(H1N1), A(H5N1) | High resistance to Oseltamivir and Peramivir. isirv.orgopenaccessjournals.com | 246 - 982 asm.orgnih.gov | Minimal | 661 asm.org |
| E119V | A(H3N2) | Resistance to Oseltamivir. isirv.orgdovepress.com | 55 - 197 asm.orgasm.org | Minimal | - |
| R292K | A(H3N2), A(H7N9) | Resistance to Oseltamivir, Peramivir, and reduced susceptibility to Zanamivir. nih.gov | >10,000 nih.gov | ~62 nih.gov | ~1,445 nih.gov |
| Q136K | A(H1N1), A(H3N2) | Resistance to Zanamivir and Peramivir. asm.org | No effect asm.org | ~300 asm.org | ~70 asm.org |
| I223R | A(H1N1)pdm09 | Reduced susceptibility to Oseltamivir and Zanamivir. plos.orgasm.org | 8.9 - 53 asm.orgnih.gov | 4.9 - 7 asm.orgnih.gov | 10 asm.org |
Structural and Functional Characterization of Resistant Enzyme Variants
Mutations conferring resistance to Neuraminidase-IN-1 alter the enzyme's three-dimensional structure and its enzymatic function. These changes disrupt the precise interactions required for high-affinity inhibitor binding.
Structural Changes:
H274Y: The substitution of the smaller histidine with the bulkier tyrosine residue at position 274 induces a critical conformational change. mdpi.com The tyrosine side chain sterically hinders the movement of a nearby glutamic acid residue (E276), preventing it from rotating into a position necessary to form a hydrophobic pocket that accommodates the pentyl ether group of oseltamivir. eur.nlnih.gov This disruption significantly weakens the binding of oseltamivir without preventing the smaller, polar glycerol (B35011) group of zanamivir from binding effectively. eur.nl
E119V: The E119V mutation occurs in a framework residue of the active site. oup.com The change from a negatively charged glutamic acid to a nonpolar valine can lead to the loss of a hydrogen bond with the inhibitor, thereby reducing the binding affinity for oseltamivir. asm.org
R292K: Arginine at position 292 is a highly conserved catalytic residue that forms a salt bridge with the carboxylate group of the sialic acid substrate and neuraminidase inhibitors. nih.gov The R292K mutation replaces the guanidinium (B1211019) group of arginine with the amino group of lysine, leading to the loss of crucial hydrogen bond interactions with the inhibitor. asm.org This change also prevents the necessary rotation of residue E276, which is critical for accommodating oseltamivir. nih.gov
Q136K: Although distant from the active site, the Q136K mutation induces long-range conformational changes. researchgate.netplos.org Molecular dynamics simulations suggest that the mutation disrupts a 310 helix and alters interactions between the 150-loop and 430-loop, which frame the active site. researchgate.netplos.org This deformation of the 150-loop alters the shape of the binding pocket, making it less compatible with zanamivir. plos.org
I223R: The I223R mutation results in a significant structural rearrangement within the active site. nih.gov The bulky, charged arginine residue at position 223 causes a shrinkage of a hydrophobic pocket. Furthermore, the new arginine interacts with residue S247, altering its conformation and unfavorably impacting the binding of oseltamivir's hydrophobic side chain. nih.gov
Functional Consequences:
Resistance mutations often come at a cost to the virus, impairing the enzyme's inherent catalytic efficiency and stability. This can result in reduced viral fitness. nih.gov
Enzyme Kinetics: The functional impact of these mutations is quantified by changes in key enzyme kinetic parameters. The Michaelis constant (Km) reflects the enzyme's affinity for its natural substrate (often measured using the synthetic substrate MUNANA), while the inhibition constant (Ki) indicates the inhibitor's binding affinity.
The R292K mutation, for instance, not only dramatically increases the IC50 for inhibitors but also increases the Km value for the MUNANA substrate, indicating a reduced binding affinity for its natural target and thus impaired enzyme function. nih.gov
The I223R mutation causes a 48-fold increase in the KI for oseltamivir but only a 2-fold increase in the KM for MUNANA, suggesting it affects inhibitor binding more significantly than substrate processing. nih.gov
The H275Y and I223R mutations, when present alone, were found to reduce the NA's affinity for its substrate by about two-fold. nih.gov
Loss of Slow-Binding Phenotype: For some wild-type neuraminidases, certain inhibitors like zanamivir exhibit a "slow-binding" characteristic, where the inhibitor binds more tightly over time. Many resistance mutations, such as D197E/N in influenza B, cause a loss of this slow-binding phenotype, resulting in faster inhibitor binding and dissociation. acs.orgplos.org
Advanced Research Applications and Methodological Contributions of Neuraminidase in 1
Neuraminidase-IN-1 as a Chemical Probe for Enzyme Function Delineation
Specific research detailing the use of this compound as a chemical probe to delineate enzyme function is not available in the current scientific literature.
In general, selective enzyme inhibitors serve as critical chemical probes in biological research. biosynth.comglixxlabs.com By specifically blocking the activity of an enzyme like neuraminidase, researchers can observe the resulting physiological or pathological consequences, thereby deducing the enzyme's function in a particular biological context. biosynth.com For human neuraminidases (NEU1, NEU2, NEU3, NEU4), selective inhibitors are invaluable tools for studying their distinct roles in cellular processes, which can be difficult to parse due to high active site homology. biosynth.com The development of potent and selective inhibitors for each human neuraminidase isoenzyme is a key goal in glycobiology to help elucidate their unique functions in cell signaling and migration. glixxlabs.com
Development of High-Throughput Screening Assays Utilizing this compound
There are no published studies on the development of high-throughput screening (HTS) assays that specifically utilize this compound as a reference or control compound.
HTS assays are fundamental in drug discovery for rapidly screening large libraries of chemical compounds to identify potential inhibitors of a target enzyme. These assays often use a fluorogenic or colorimetric substrate that generates a signal when cleaved by the enzyme. medchemexpress.com In the context of neuraminidase, known inhibitors are often used as positive controls or benchmarks to validate the assay's performance and to compare the potency of newly discovered compounds. For example, a cell-based HTS assay using viral neuraminidase activity as a readout can identify inhibitors that target either viral or host factors essential for replication. medchemexpress.com The development of such assays is crucial for discovering new antiviral agents and combating drug resistance.
Integration of this compound Research with Systems Biology and Omics Approaches
No specific research has been published that integrates the use of this compound with systems biology or multi-omics approaches.
Systems biology combines experimental and computational methods to understand complex biological systems as a whole. Integrating chemical inhibitors with "omics" technologies (such as proteomics, metabolomics, and transcriptomics) is a powerful strategy. Researchers can use a specific inhibitor to perturb a biological system—for instance, by blocking neuraminidase activity—and then use omics to measure the global changes in proteins, metabolites, or gene expression. This approach can reveal novel functions of the target enzyme, identify downstream signaling pathways, and uncover potential off-target effects of the inhibitor. Such studies are critical for understanding virus-host interactions and for predicting the broader effects of antiviral drugs.
Applications in Glycobiology Research to Study Sialic Acid Metabolism and Cell Signaling
There is no available research in the field of glycobiology that specifically applies this compound to study sialic acid metabolism or cell signaling.
Glycobiology is the study of the structure, biosynthesis, and function of carbohydrates (glycans). Sialic acids, which are typically found at the outermost ends of glycan chains, are key mediators of cellular recognition and signaling events. Neuraminidases regulate these processes by removing sialic acids, thereby modifying the function of cell surface glycoproteins and glycolipids. Inhibitors of neuraminidase are essential tools in glycobiology to probe the role of sialylation in various processes. biosynth.com For example, inhibiting human neuraminidases has been shown to affect cell migration and immune responses. Furthermore, blocking neuraminidase activity is a key strategy for studying how desialylation impacts signaling through critical receptors, such as the insulin (B600854) receptor, and for understanding the pathophysiology of diseases where sialic acid metabolism is dysregulated.
Future Directions and Unanswered Questions in Neuraminidase in 1 Research
Exploration of Novel Neuraminidase Targets and Subtypes
Future research will likely focus on targeting a broader range of neuraminidase subtypes beyond those of the influenza virus. mdpi.comfrontiersin.org Mammalian neuraminidases, such as NEU1, NEU2, NEU3, and NEU4, are implicated in a variety of diseases including cancer, neurodegenerative disorders, and diabetes. mdpi.comnih.gov A key challenge has been the development of inhibitors that are selective for one human neuraminidase subtype over others, which is crucial for avoiding off-target effects. mdpi.com Research on a novel inhibitor would need to characterize its activity against these different human and viral neuraminidase subtypes. frontiersin.orgresearchgate.net
Furthermore, the structural differences between neuraminidase subtypes, such as the "150-loop" in influenza neuraminidases, present opportunities for designing subtype-specific inhibitors. frontiersin.orgnih.gov For instance, Group 1 influenza neuraminidases (N1, N4, N5, N8) have a 150-cavity that can be exploited for inhibitor binding, a feature not present in Group 2 NAs. researchgate.netnih.gov The potential of a compound like Neuraminidase-IN-1 would be evaluated for its ability to bind to and inhibit these various structural forms.
Development of Bifunctional or Multi-Target Inhibitors Based on the this compound Scaffold
A promising strategy in antiviral drug design is the creation of bifunctional or multi-target inhibitors. nih.govresearchgate.net This approach aims to increase potency and overcome drug resistance by engaging with multiple sites on the neuraminidase enzyme or targeting different viral proteins simultaneously. For example, an inhibitor could be designed to bind to both the highly conserved active site and an adjacent, more variable region like the 430-cavity in influenza neuraminidase. nih.govresearchgate.net
If the scaffold of this compound proves amenable, it could be chemically modified to include moieties that target other viral proteins, such as hemagglutinin or RNA polymerase. mdpi.com This could lead to synergistic antiviral effects, inhibiting both viral entry and release. mdpi.comnih.gov The design of such molecules requires careful selection of linkers to connect the different pharmacophores optimally. nih.gov
Advancement of Methodologies for In Situ Monitoring of this compound Activity
A critical aspect of inhibitor development is understanding how the compound behaves in a complex biological environment. Future research would necessitate the development of methods to monitor the activity of this compound in situ. Current methods often rely on fluorescent or chemiluminescent substrates, such as 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA), to measure neuraminidase activity in lab-based assays. nih.govjci.org
However, there is a growing need for techniques that can assess inhibitor efficacy directly on the surface of cells or within living tissues. biorxiv.orgnih.gov Fluorescence imaging-based approaches are being developed to track the depletion of sialic acids on cell surfaces, providing a more direct measure of the enzyme's activity in a cellular context. biorxiv.orgnih.gov Such methodologies would be essential to validate the mechanism of action and functional impact of this compound.
Bridging Structural Insights to Functional Outcomes in Complex Biological Systems
A central goal in modern drug discovery is to connect the detailed structural understanding of how a drug binds to its target with its ultimate effect in a biological system. researchgate.netresearchgate.net For a new compound like this compound, this would involve obtaining high-resolution crystal structures of it in complex with various neuraminidase subtypes. nih.gov
These structural insights can explain the basis for its potency and selectivity and can guide further chemical modifications to improve its properties. researchgate.netbiorxiv.org For example, understanding the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the inhibitor and the enzyme's active site residues can inform the design of next-generation compounds with enhanced affinity or the ability to overcome resistance mutations. researchgate.netbiorxiv.org Ultimately, this line of research aims to create a clear picture of how the molecular-level interactions of this compound translate into a desired therapeutic effect.
Q & A
Q. What is the mechanism of action of Neuraminidase-IN-1, and how does it inhibit influenza virus neuraminidase?
this compound (Compound Y-1) acts as a competitive inhibitor of neuraminidase (NA), an enzyme critical for viral replication and release. Its IC50 value of 0.21 μM against H1N1 indicates strong binding affinity to the enzyme's active site, blocking sialic acid cleavage and preventing viral spread. Researchers should validate this mechanism using enzymatic assays (e.g., fluorescence-based NA inhibition assays) paired with structural analyses (e.g., X-ray crystallography or molecular docking) to confirm binding interactions .
Q. How should researchers design experiments to evaluate this compound’s efficacy in vitro?
Key steps include:
- Cell-based assays : Use MDCK cells infected with H1N1 to measure viral replication inhibition via plaque reduction or cytopathic effect (CPE) assays.
- Dose-response curves : Test this compound across a concentration range (e.g., 0.1–10 μM) to calculate EC50 values.
- Controls : Include oseltamivir (positive control) and solvent-only (negative control) to validate assay conditions. Ensure reproducibility by adhering to guidelines for experimental documentation, such as detailing methods in the main manuscript or supplementary materials .
Q. What are the recommended protocols for synthesizing and characterizing this compound?
Synthesis should follow standard organic chemistry protocols for small-molecule inhibitors, with purity verified via HPLC (≥95%) and structural confirmation via NMR and high-resolution mass spectrometry (HRMS). For novel compounds, provide full spectral data in supplementary materials; for known compounds, cite prior synthesis methods and cross-validate identity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?
Discrepancies may arise from variations in assay conditions (e.g., enzyme source, substrate concentration, or pH). To address this:
- Standardize assays : Use recombinant NA from the same supplier and consistent buffer conditions.
- Statistical rigor : Perform triplicate measurements and apply ANOVA to assess inter-experimental variability.
- Cross-validation : Compare results with independent methods (e.g., SPR for binding kinetics) .
Q. What strategies optimize this compound’s pharmacokinetic properties for in vivo studies?
Advanced approaches include:
Q. How can researchers assess this compound’s potential for drug resistance?
Conduct serial passage experiments in H1N1-infected cells under subtherapeutic this compound pressure. Sequence viral NA genes post-passage to identify mutations (e.g., E119V or H274Y) and test their impact on inhibitor binding via reverse genetics or enzymatic assays .
Methodological and Data Analysis Questions
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?
Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves and calculate EC50/IC50 values. Report 95% confidence intervals and perform outlier detection (e.g., Grubbs’ test). For comparative studies, apply Student’s t-test or Mann-Whitney U test with Bonferroni correction .
Q. How should researchers validate this compound’s selectivity against other viral or human neuraminidases?
Test the compound against a panel of NA isoforms (e.g., human NEU1, NEU3) and related enzymes (e.g., bacterial sialidases) using enzymatic assays. Calculate selectivity indices (SI = IC50 non-target / IC50 target) to confirm specificity. Structural modeling can further predict off-target interactions .
Data Reporting and Reproducibility
Q. What criteria should be met when publishing this compound research to ensure reproducibility?
- Detailed methods : Include reagent sources (e.g., catalog numbers), assay protocols, and instrument settings.
- Raw data : Provide dose-response curves, spectral data, and statistical outputs in supplementary materials.
- Ethical compliance : Disclose institutional approvals for in vivo work and data integrity checks .
Q. How can researchers integrate conflicting data into a cohesive narrative for publication?
Address contradictions transparently by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
